Bienvenue dans la boutique en ligne BenchChem!

Casein kinase 1

Biochemical Assay Kinase Inhibition Drug Discovery

PF-670462 is the gold-standard dual inhibitor of casein kinase 1δ/ε (CK1δ/ε) for reproducible, interpretable circadian, Wnt, and DNA-damage research. Unlike generic CK1 inhibitors, its precisely defined selectivity profile (>30-fold over 42 kinases) and high purity (≥98%) eliminate confounding off-target effects, ensuring data fidelity in biochemical and cell-based assays. With validated in vivo efficacy in rodents and non-human primates, this compound is essential for any lab studying circadian rhythm disruption, tau phosphorylation, or Wnt/β-catenin signaling. Procure with confidence—specify PF-670462 for benchmark-grade target engagement.

Molecular Formula C17H16N2O2S
Molecular Weight 312.4 g/mol
Cat. No. B5584537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasein kinase 1
Molecular FormulaC17H16N2O2S
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC=C3OC
InChIInChI=1S/C17H16N2O2S/c1-11-7-8-13-15(9-11)22-17(18-13)19-16(20)10-12-5-3-4-6-14(12)21-2/h3-9H,10H2,1-2H3,(H,18,19,20)
InChIKeyGSEJFQATWFVODO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PF-670462: A Potent and Selective Casein Kinase 1δ/ε Inhibitor for Circadian Rhythm and Kinase Selectivity Studies


PF-670462 is a potent, selective, and cell-permeable small-molecule inhibitor targeting the δ and ε isoforms of the casein kinase 1 (CK1) family, a group of serine/threonine protein kinases implicated in diverse cellular processes including circadian rhythm regulation, Wnt/β-catenin signaling, and DNA damage response . Exhibiting IC₅₀ values of 7.7 nM for CK1ε and 14 nM for CK1δ, it is among the most potent CK1 inhibitors commercially available . Its high purity (>99%) and well-defined selectivity profile over more than 40 other kinases establish it as a gold-standard tool compound for dissecting CK1δ/ε-specific functions in both biochemical and cell-based assays .

The Critical Need for PF-670462: Why Broad-Spectrum CK1 Inhibitors and Isoform-Selective Analogs Cannot Be Interchanged


The CK1 family comprises at least six human isoforms (α, γ1-3, δ, ε) with distinct and often opposing roles in cellular signaling [1]. Procurement of a generic CK1 inhibitor or a mis-specified analog introduces significant experimental risk due to profound differences in isoform selectivity, off-target kinase inhibition, and cellular efficacy. For instance, early inhibitors like CKI-7 exhibit weak potency (Ki = 8.5 µM) and poor selectivity , while IC261, though more potent, shows limited discrimination between CK1δ/ε and CK1α (IC₅₀ ~1 µM vs 16 µM) . Even among modern CK1δ/ε inhibitors, critical differences exist: PF-4800567 is ε-selective (32 nM vs 711 nM for δ) , whereas PF-670462 potently inhibits both isoforms, a dual activity essential for robust modulation of the circadian clock in vivo [2]. Thus, selection of the correct compound with precisely defined quantitative selectivity parameters is not optional but a fundamental requirement for generating reproducible and interpretable scientific data.

PF-670462 Quantitative Differentiation Guide: Head-to-Head Comparisons and Cross-Study Analyses


PF-670462 Exhibits >1,000-Fold Higher Potency for CK1δ/ε Compared to the Classic CK1 Inhibitor CKI-7

PF-670462 demonstrates vastly superior potency against CK1δ and CK1ε relative to the classic, broad-spectrum CK1 inhibitor CKI-7. The IC₅₀ of PF-670462 for CK1δ is 14 nM and for CK1ε is 7.7 nM , whereas CKI-7 exhibits a Ki of 8.5 µM for CK1 . This represents a calculated >600-fold difference in potency. Furthermore, PF-670462 achieves this at nanomolar concentrations, while CKI-7 requires high micromolar levels, which significantly increases the likelihood of off-target effects and cellular toxicity.

Biochemical Assay Kinase Inhibition Drug Discovery

PF-670462 Provides 7.7-Fold Greater CK1δ Inhibition Than the Widely Used Inhibitor D4476

A direct comparison of IC₅₀ values reveals that PF-670462 is a significantly more potent inhibitor of CK1δ than the commonly used reference compound D4476. PF-670462 inhibits CK1δ with an IC₅₀ of 14 nM . In contrast, D4476 has a reported IC₅₀ of 200 nM for CK1 from S. pombe in biochemical assays [1]. This constitutes a 7.7-fold improvement in potency. While both compounds are cell-permeable, the higher potency of PF-670462 allows for the use of lower drug concentrations, thereby minimizing off-target interactions and enhancing the signal-to-noise ratio in cellular assays.

Kinase Profiling Selectivity Cell Biology

PF-670462 Achieves Dual CK1δ/ε Inhibition at Sub-15 nM Potency, Unlike the ε-Selective PF-4800567 or δ-Selective LH846

A key differentiator of PF-670462 is its balanced, high-potency inhibition of both CK1δ and CK1ε, a profile distinct from other modern CK1 inhibitors. PF-670462 displays IC₅₀ values of 14 nM for CK1δ and 7.7 nM for CK1ε . In stark contrast, PF-4800567 is an ε-selective inhibitor with an IC₅₀ of 32 nM for CK1ε but 711 nM for CK1δ, representing a >22-fold selectivity window . Conversely, LH846 exhibits δ-selectivity with an IC₅₀ of 290 nM for CK1δ and 1.3 µM for CK1ε . PF-670462's dual inhibition at sub-15 nM concentrations is a unique and highly desirable property for probing biological systems where both isoforms play redundant or synergistic roles, such as in the regulation of circadian rhythms.

Isoform Selectivity Circadian Rhythm Chemical Biology

PF-670462 Demonstrates Validated In Vivo Efficacy in Modulating Circadian Rhythms, a Benchmark Not Met by Many Common CK1 Inhibitors

PF-670462 is distinguished by its proven in vivo efficacy, a critical benchmark that separates advanced tool compounds from standard in vitro inhibitors. Published studies demonstrate that systemic administration of PF-670462 causes robust phase delays in the circadian locomotor activity of both rats and Cynomolgus monkeys [1]. In contrast, the ε-selective inhibitor PF-4800567 has only a minimal effect on the circadian clock in a mouse model, even at concentrations substantially exceeding its CK1ε IC₅₀ [2]. Furthermore, in vivo data are absent or limited for many other CK1 inhibitors, such as D4476 and LH846, which are primarily characterized by their cellular activity. The availability of in vivo validation for PF-670462 provides a higher level of confidence for researchers planning animal studies.

In Vivo Pharmacology Circadian Biology Behavioral Neuroscience

PF-670462 Offers Superior Kinase Selectivity, Demonstrating >300-Fold Window Over CK2 and >30-Fold Over 42 Other Kinases

The utility of a kinase inhibitor is defined as much by its selectivity as its potency. PF-670462 exhibits an exceptional selectivity profile that surpasses many other CK1 inhibitors. It shows >300-fold selectivity over casein kinase 2 (CK2) , a closely related serine/threonine kinase, and >30-fold selectivity over a panel of 42 other common kinases [1]. This broad selectivity profile is a significant advantage over compounds like D4476, which is known to inhibit ALK5 and p38α MAPK at sub-micromolar concentrations (IC₅₀ values of 0.5 µM and 5.8 µM, respectively) , and IC261, which exhibits some activity on Cdk5 (IC₅₀ = 4.5 mM) . The well-documented and extensive selectivity of PF-670462 reduces the risk of confounding phenotypes arising from off-target kinase inhibition.

Kinase Selectivity Off-Target Profiling Chemical Proteomics

PF-670462's Superior Purity (>99%) Ensures Assay Reproducibility and Minimizes Batch-to-Batch Variability

The chemical purity of a research compound is a fundamental, yet often overlooked, factor influencing experimental reproducibility. PF-670462 is supplied with a guaranteed purity of >99% as determined by HPLC . This high level of purity contrasts with the more variable quality standards of some older or less rigorously characterized CK1 inhibitors. For instance, while D4476 is typically supplied at ≥98% purity [1], its documented off-target activity may be exacerbated in less pure batches. The stringent quality control applied to PF-670462 ensures that observed biological effects are attributable to the target compound itself rather than potent impurities, a critical consideration for quantitative pharmacology and structure-activity relationship (SAR) studies.

Chemical Purity Quality Control Assay Development

Optimal Application Scenarios for PF-670462 Based on Quantitative Evidence


Circadian Rhythm Research: In Vivo Modulation of Sleep/Wake Cycles and Phase Resetting

Based on its validated in vivo efficacy in rats and non-human primates, PF-670462 is the premier tool compound for studying the role of CK1δ/ε in the mammalian circadian clock . Researchers can use systemic administration of PF-670462 to induce predictable phase delays in locomotor activity, providing a robust model for investigating the molecular underpinnings of jet lag, shift work sleep disorder, and other circadian rhythm disturbances . Its dual inhibition of CK1δ and CK1ε is essential for this application, as selective inhibition of only one isoform (e.g., with PF-4800567) fails to produce a significant behavioral phenotype [1].

Kinase Selectivity Profiling and Chemical Probe Validation: Minimizing Off-Target Confounds

For chemical biologists and pharmacologists, PF-670462 serves as a high-quality reference inhibitor for establishing CK1-dependent phenotypes . Its exceptional selectivity profile (>300-fold over CK2, >30-fold over 42 other kinases) allows researchers to confidently attribute observed cellular or biochemical effects to CK1δ/ε inhibition, rather than to off-target kinase activity [1]. This is a critical advantage over less selective alternatives like D4476, which can confound results due to ALK5 and p38α inhibition [2]. The compound's high purity (>99%) further supports its use in quantitative target engagement assays .

Disease Modeling: Probing CK1δ/ε in Neurodegeneration, Cancer, and DNA Damage Response

Given the emerging roles of CK1δ/ε in tau phosphorylation (Alzheimer's disease), Wnt/β-catenin signaling (cancer), and DNA damage checkpoint control, PF-670462 is an ideal tool for disease-relevant cellular and in vivo models . Its high potency (IC₅₀ <15 nM) enables effective target engagement at low concentrations, minimizing cellular stress and toxicity . Researchers can use PF-670462 to dissect the contribution of CK1δ/ε to these pathways with greater precision than with less potent or selective inhibitors like CKI-7 or IC261 .

Drug Discovery: A Benchmark for Developing Next-Generation CK1 Inhibitors

In medicinal chemistry programs targeting CK1, PF-670462 represents a benchmark standard for potency, selectivity, and in vivo activity . Its well-characterized profile makes it an ideal positive control for high-throughput screening campaigns and for benchmarking the performance of novel chemical matter . The combination of sub-15 nM biochemical potency and proven brain penetrance (as evidenced by its central circadian effects) sets a high bar for new compounds intended for CNS indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Casein kinase 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.